1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various functional groups such as a fluorophenyl group, an oxoethylthio group, and diisobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorophenyl-2-oxoethylthio intermediate: This involves the reaction of 4-fluorobenzaldehyde with a suitable thiol reagent under acidic conditions to form the 4-fluorophenyl-2-oxoethylthio intermediate.
Formation of triazoloquinazoline core: The intermediate is then reacted with a triazole derivative under basic conditions to form the triazoloquinazoline core.
Introduction of diisobutyl groups: The final step involves the alkylation of the triazoloquinazoline core with diisobutyl bromide in the presence of a strong base to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It has been investigated for its potential as an antiviral and antimicrobial agent, with studies showing activity against various pathogens.
Biochemistry: The compound has been used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazoloquinazoline core and have been studied for their antiviral and antimicrobial activities.
Quinoxaline derivatives: These compounds are structurally related and have shown a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Uniqueness
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C26H28FN5O3S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |
InChI Key |
IIVNCAOPJPPFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |
Origin of Product |
United States |
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